5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 40380-36-7
VCID: VC21328854
InChI: InChI=1S/C7H7N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h1-2H3,(H,10,11)
SMILES: CC1=C(C(=O)NN=C1C)C#N
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

CAS No.: 40380-36-7

Cat. No.: VC21328854

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile - 40380-36-7

Specification

CAS No. 40380-36-7
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 3,4-dimethyl-6-oxo-1H-pyridazine-5-carbonitrile
Standard InChI InChI=1S/C7H7N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h1-2H3,(H,10,11)
Standard InChI Key WNSUWBPFLAQCMF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NN=C1C)C#N
Canonical SMILES CC1=C(C(=O)NN=C1C)C#N

Introduction

Chemical Identity and Structure

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound featuring a pyridazine ring system with specific functional group substituents. The compound is formally identified by the CAS Registry Number 40380-36-7 and possesses a molecular formula of C7H7N3O with a molecular weight of 149.15 g/mol . The structure consists of a six-membered dihydropyridazine ring with two adjacent nitrogen atoms, where positions 5 and 6 are substituted with methyl groups, position 3 contains an oxo (ketone) group, and position 4 features a carbonitrile (CN) functional group.

The compound is known by several synonyms in scientific literature, including:

  • 4-cyano-5,6-dimethylpyridazin-3(2H)-one

  • 3,4-Dimethyl-6-oxo-1H-pyridazine-5-carbonitrile

  • 3-hydroxy-5,6-dimethylpyridazine-4-carbonitrile

  • 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarbonitrile

  • NSC 338208

The structural nomenclature reflects the important functional groups that contribute to its chemical behavior and potential biological activity, particularly the reactive carbonitrile group and the oxo functionality.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile provide important insights into its behavior under various conditions and its potential handling requirements for research and application purposes. The compound presents as a solid at room temperature with a well-defined melting point range of 210-211°C . This relatively high melting point suggests strong intermolecular forces, possibly due to hydrogen bonding through the NH group of the dihydropyridazine ring.

The density of the compound has been predicted to be approximately 1.26±0.1 g/cm³ . This physical property is important for various applications and formulation considerations in pharmaceutical development. Additionally, the compound has a predicted pKa value of 9.51±0.70 , indicating its acid-base behavior and potential for ionization under physiological conditions.

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups. The carbonitrile group at position 4 represents a potential site for various chemical transformations, including hydrolysis to form amides or carboxylic acids, reduction to form amines, and participation in cycloaddition reactions. The oxo group at position 3 can undergo typical carbonyl reactions such as nucleophilic addition or reduction.

The dihydropyridazine core structure contributes to the compound's aromaticity and influences its chemical behavior. The nitrogen atoms in the ring provide sites for potential hydrogen bonding, metal coordination, or protonation, which may affect its solubility and binding properties in biological systems.

Synthesis Methods

Catalytic Synthesis Approaches

Recent advancements in synthesis techniques have focused on more efficient and environmentally friendly methods. One notable approach involves the use of nano-catalysts for the synthesis of structurally related 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile compounds. Research published in RSC Advances demonstrates the use of Co-doped Ce0.94Ca0.05Sr0.01O1.94 (CCSO) nano particles as catalysts in a solid-phase synthesis .

The catalytic method represents a highly efficient one-pot, solvent-free synthesis process with several advantages:

  • Very short reaction times (2-4 minutes)

  • High yields (90-95%)

  • Economically efficient process

  • Environmentally friendly (solvent-free)

  • Tolerance of various functional groups

This synthetic route involves the reaction of substituted benzil compounds with cyano acetylhydrazide, which could potentially be adapted for the synthesis of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile using appropriate starting materials.

SupplierProduct NumberPackage SizePurityPrice (USD)
TRCB43090050 mgNot specified$90
TRCB430900250 mgNot specified$350
AK Scientific4465AQ100 mgNot specified$188
AK Scientific4465AQ250 mgNot specified$278
American Custom ChemicalsCHM00268841 g95.00%$925.31
Aladdin ScientificALA-D638252-1g1 g±97%Not specified

These pricing points indicate that the compound is relatively expensive, which is typical for specialized heterocyclic building blocks used in pharmaceutical research and development .

Biological and Pharmaceutical Relevance

Structure-Activity Relationships

The structure of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile suggests potential for biological activity based on several structural features:

  • The dihydropyridazine core provides a scaffold that can interact with various biological targets through hydrogen bonding and π-stacking interactions.

  • The methyl groups at positions 5 and 6 enhance lipophilicity, potentially improving membrane permeability.

  • The carbonitrile group at position 4 can act as a hydrogen bond acceptor and participate in specific interactions with protein binding sites.

  • The oxo group at position 3 provides additional opportunities for hydrogen bonding interactions.

These structural features collectively contribute to the compound's potential biological activity profile and its value as a heterocyclic building block in medicinal chemistry.

Research Applications and Future Perspectives

Future Research Directions

Based on the general properties and structural features of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, several promising research directions can be identified:

  • Investigation of its potential as a scaffold for developing enzyme inhibitors, particularly for enzymes where heterocyclic nitrogen-containing compounds have shown activity.

  • Exploration of structure-activity relationships through systematic modification of the basic structure to enhance biological activity or selectivity.

  • Development of more efficient and sustainable synthesis methods, potentially building upon the nano-catalyzed approaches mentioned in the literature.

  • Computational studies to predict binding affinities with various biological targets and guide rational drug design efforts.

The relatively simple structure with multiple points for derivatization makes this compound an attractive starting point for medicinal chemistry programs focused on developing novel bioactive compounds.

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